molecular formula C7H9N3O3 B6166651 methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 203792-50-1

methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B6166651
CAS No.: 203792-50-1
M. Wt: 183.2
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Description

Methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1-methyl-3,5-dicarbonyl compounds with hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity[4][4].

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
  • 1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid methyl ester

Uniqueness

Methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carbamoyl and ester groups allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 5-carbamoyl-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-10-5(6(8)11)3-4(9-10)7(12)13-2/h3H,1-2H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHTUTAPGOWNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203792-50-1
Record name methyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate
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